molecular formula C21H25NO7S B13048479 Methyl 2-(5'-(N-tert-butylsulfamoyl)-5-formyl-6-hydroxy-2'-methoxybiphenyl-3-YL)acetate

Methyl 2-(5'-(N-tert-butylsulfamoyl)-5-formyl-6-hydroxy-2'-methoxybiphenyl-3-YL)acetate

Katalognummer: B13048479
Molekulargewicht: 435.5 g/mol
InChI-Schlüssel: SBSZTWUAGPUATG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-(5’-(N-tert-butylsulfamoyl)-5-formyl-6-hydroxy-2’-methoxybiphenyl-3-YL)acetate is a complex organic compound with a unique structure that includes a biphenyl core, a tert-butylsulfamoyl group, and various functional groups such as formyl, hydroxy, and methoxy groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(5’-(N-tert-butylsulfamoyl)-5-formyl-6-hydroxy-2’-methoxybiphenyl-3-YL)acetate typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the biphenyl core, introduction of the tert-butylsulfamoyl group, and subsequent functionalization with formyl, hydroxy, and methoxy groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions and can be scaled up for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-(5’-(N-tert-butylsulfamoyl)-5-formyl-6-hydroxy-2’-methoxybiphenyl-3-YL)acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides for substitution reactions). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the formyl group may yield an alcohol.

Wissenschaftliche Forschungsanwendungen

Methyl 2-(5’-(N-tert-butylsulfamoyl)-5-formyl-6-hydroxy-2’-methoxybiphenyl-3-YL)acetate has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of Methyl 2-(5’-(N-tert-butylsulfamoyl)-5-formyl-6-hydroxy-2’-methoxybiphenyl-3-YL)acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other biphenyl derivatives with functional groups such as tert-butylsulfamoyl, formyl, hydroxy, and methoxy groups. Examples include:

Uniqueness

Methyl 2-(5’-(N-tert-butylsulfamoyl)-5-formyl-6-hydroxy-2’-methoxybiphenyl-3-YL)acetate is unique due to its specific combination of functional groups and the resulting chemical and biological properties

Eigenschaften

Molekularformel

C21H25NO7S

Molekulargewicht

435.5 g/mol

IUPAC-Name

methyl 2-[3-[5-(tert-butylsulfamoyl)-2-methoxyphenyl]-5-formyl-4-hydroxyphenyl]acetate

InChI

InChI=1S/C21H25NO7S/c1-21(2,3)22-30(26,27)15-6-7-18(28-4)16(11-15)17-9-13(10-19(24)29-5)8-14(12-23)20(17)25/h6-9,11-12,22,25H,10H2,1-5H3

InChI-Schlüssel

SBSZTWUAGPUATG-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)NS(=O)(=O)C1=CC(=C(C=C1)OC)C2=CC(=CC(=C2O)C=O)CC(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.